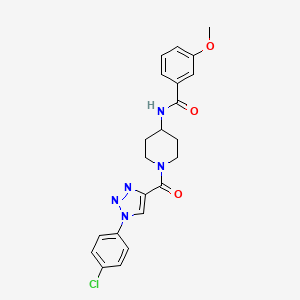
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C22H22ClN5O3 and its molecular weight is 439.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to targetcAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha .
Mode of Action
This could potentially result in alterations in cellular signaling pathways, impacting various biological processes .
Biochemical Pathways
Compounds with similar structures have been found to impact pathways related tocAMP-dependent protein kinase activity
Pharmacokinetics
Similar compounds have been found to have high gastrointestinal absorption and are permeable to the blood-brain barrier . They are also substrates for P-glycoprotein, which can impact their distribution and excretion .
Result of Action
Similar compounds have been found to have significant impacts on cellular signaling pathways, potentially affecting cell function and viability .
生物活性
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazole ring, a piperidine moiety, and a methoxybenzamide segment. The synthesis typically involves a multi-step reaction pathway including:
- Formation of the Triazole Ring : This is often achieved through "click chemistry," involving the reaction of an azide with an alkyne.
- Amidation : The introduction of the benzamide group is performed using an amine and a carboxylic acid derivative.
- Substitution Reactions : These are crucial for achieving the desired chemical properties and enhancing biological activity.
Anticancer Properties
Research indicates that triazole derivatives exhibit promising anticancer activities. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer).
- Mechanism of Action : Compounds often induce apoptosis and cell cycle arrest at the G2/M phase, leading to inhibited cell proliferation.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Example 1 | A549 | 23 | Apoptosis induction |
| Example 2 | MCF-7 | 15 | G2/M arrest |
Other Biological Activities
In addition to anticancer effects, this compound may exhibit:
- Antimicrobial Activity : Related triazole compounds have shown efficacy against bacterial and fungal strains.
- Antiviral Effects : Some derivatives have been evaluated for their ability to inhibit viral replication.
Study on Anticancer Activity
A study by Zhou et al. (2014) evaluated a series of triazole derivatives for their antiproliferative activity. Among these, compounds similar to this compound exhibited notable cytotoxicity against lung cancer cell lines, with IC50 values ranging from 15 to 25 μM .
Mechanistic Insights
Further investigations into the mechanism of action revealed that these compounds could act as inhibitors of key signaling pathways involved in tumor progression, such as the Wnt/β-catenin pathway . This suggests a multifaceted approach to their anticancer properties.
属性
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3/c1-31-19-4-2-3-15(13-19)21(29)24-17-9-11-27(12-10-17)22(30)20-14-28(26-25-20)18-7-5-16(23)6-8-18/h2-8,13-14,17H,9-12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYKCNAOXMBCFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














